4-Chlorobutyric acid

Übersicht

Beschreibung

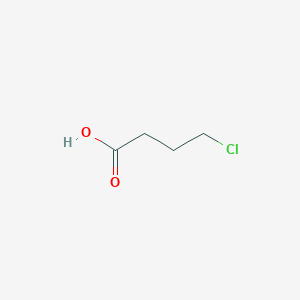

4-Chlorobutyric acid (C₄H₇ClO₂) is a chlorinated short-chain carboxylic acid characterized by a chlorine atom at the fourth carbon position. It is a key intermediate in organic synthesis and microbial degradation pathways. Industrially, it is synthesized via oxidation of 4-chlorobutanol-1, derived from recycled tetrahydrofuran (THF) using HCl and ZnCl₂ catalysis . It also serves as a precursor for γ-aminobutyric acid (GABA) through ammonolysis and participates in the biosynthesis of polyhydroxyalkanoate (PHA) copolymers, notably P(3HB-co-4HB), which are used in biomedical applications due to their biocompatibility and FDA approval . Additionally, this compound is utilized in nanoparticle synthesis, enabling hydrophilic fluorescent nanozymes via zwitterionic ligand formation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Chlorobutyric acid can be synthesized through several methods. One common method involves the chlorination of butyric acid. Another method includes the reaction of gamma-butyrolactone with hydrochloric acid in the presence of a catalyst such as silicotungstic acid. The reaction is carried out at room temperature with continuous stirring for about two hours .

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of butyric acid using sulfur oxychloride in the presence of a mixed catalyst composed of copper oxide and zinc oxide. The reaction is typically conducted at elevated temperatures (50-80°C) and involves vacuum distillation to purify the product .

Analyse Chemischer Reaktionen

2.1. Reaction with Hydrochloric Acid

A common method involves the reaction of gamma-butyrolactone with hydrochloric acid in the presence of silicotungstic acid as a catalyst:

-

Reaction Conditions : Room temperature, stirring for 2 hours.

-

Yield : Over 99% purity of 4-chlorobutyric acid was achieved using gas chromatography analysis .

2.2. Chlorination Method

Another method includes chlorination using bis(trichloromethyl) carbonate in the presence of an organic amine catalyst:

-

Temperature Range : 50-180 °C.

-

Catalysts Used : Triethylamine, pyridine, or DMF.

-

Yield : Up to 95.4% depending on the catalyst used and reaction conditions .

Chemical Reactions Involving this compound

This compound participates in several significant chemical reactions that highlight its utility in organic synthesis.

3.1. Esterification

This compound can react with alcohols (e.g., ethanol) to form esters such as ethyl 4-chlorobutyrate:

3.2. Hydrolysis

In aqueous environments, particularly in the presence of water, it can hydrolyze to form hydrochloric acid and butyric acid:

This reaction occurs rapidly within the first few minutes and is complete within approximately 30 minutes .

Toxicological Considerations

While useful in various applications, safety data indicate that exposure to high concentrations can lead to toxicity:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticonvulsant Properties

4-Chlorobutyric acid is recognized as an impurity of Levetiracetam, a widely used anticonvulsant drug. Research indicates that it exhibits neuroprotective effects, making it relevant in neuroresearch and potential therapeutic applications for epilepsy and other neurological disorders .

Synthesis of Cyclopropylamine

The compound serves as a precursor in the synthesis of cyclopropylamine, which is essential for producing several antibiotics, including Ciprofloxacin and Sparfloxacin . This pathway highlights its significance in pharmaceutical manufacturing.

Material Science Applications

Biodegradable Polymers

Recent studies have identified this compound as a potential building block for biodegradable polymers. These materials are increasingly important due to their environmental benefits, particularly in sectors such as packaging and waste management . The ability to biodegrade in composting environments enhances the sustainability profile of products derived from this compound.

Nanozymes

In materials science, this compound is utilized in the synthesis of hydrophilic fluorescent nanozymes. These nanozymes are employed in various applications including biosensing and imaging technologies due to their unique optical properties .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of this compound in animal models of epilepsy. The results demonstrated significant reductions in seizure frequency and severity, suggesting its potential as an adjunct therapy for epilepsy management.

Case Study 2: Biodegradable Polymer Development

Research conducted by Bastioli et al. (2023) explored the incorporation of this compound into biodegradable polymer formulations. The findings indicated that these polymers maintained mechanical integrity while exhibiting enhanced biodegradability compared to traditional plastics, thus supporting their use in environmentally friendly applications .

Wirkmechanismus

The mechanism of action of 4-Chlorobutyric acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Table 1 compares physicochemical parameters of 4-chlorobutyric acid with halogenated analogs (data from gas chromatography and computational studies):

| Compound | Parameter 1 | Parameter 2 | Parameter 3 | Parameter 4 | Parameter 5 | Parameter 6 |

|---|---|---|---|---|---|---|

| This compound | 0.3394 | 0.1844 | 0.54 | −0.677 | −0.644 | −0.693 |

| 4-Bromobutyric acid | 0.3372 | 0.1609 | 0.68 | −0.771 | −0.623 | −0.524 |

| 3-Chloropropionic acid | 0.3668 | 0.1792 | 0.41 | −0.332 | −0.582 | −0.709 |

| 5-Chlorovaleric acid | 0.3211 | 0.1875 | 1.07 | −0.286 | −0.597 | −0.533 |

| 2-Bromobutyric acid | 0.5256 | 0.1205 | 1.42 | 0.122 | 0.128 | −0.070 |

Key observations:

- Chain length and halogen position : Shorter chains (e.g., 3-chloropropionic acid) exhibit higher polarity (Parameter 1: 0.3668 vs. 0.3394 for this compound), while longer chains (e.g., 5-chlorovaleric acid) show reduced solubility (Parameter 3: 1.07) .

- Halogen type : Brominated analogs (e.g., 4-bromobutyric acid) have slightly lower polarity but higher lipophilicity than chlorinated counterparts, influencing their metabolic stability .

- Substitution position : 2-substituted isomers (e.g., 2-bromobutyric acid) display distinct electronic profiles (Parameter 4: 0.122 vs. −0.677 for this compound), affecting reactivity in nucleophilic substitutions .

Biologische Aktivität

4-Chlorobutyric acid (4-CBA) is a chlorinated derivative of butyric acid, which has garnered attention due to its diverse biological activities. This article explores the biological activity of 4-CBA, including its pharmacological effects, toxicity, and potential therapeutic applications.

This compound is characterized by its molecular formula and a molecular weight of 110.55 g/mol. It exists as a colorless liquid or white solid and is soluble in water and organic solvents.

Pharmacological Effects

1. Antinociceptive Activity

Research indicates that 4-CBA exhibits significant antinociceptive properties. In a study involving animal models, 4-CBA was shown to reduce pain responses in various pain-induced scenarios, suggesting its potential as an analgesic agent. The mechanism may involve modulation of central pain pathways similar to that of other butyrate derivatives .

2. Neuroprotective Effects

Studies have demonstrated that 4-CBA can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is attributed to its ability to scavenge free radicals and inhibit apoptotic pathways, potentially offering therapeutic benefits in neurodegenerative diseases .

3. Antimicrobial Activity

4-CBA has been evaluated for its antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential utility in developing new antimicrobial agents .

Toxicity Profile

The toxicity of this compound has been assessed through various studies. Acute exposure studies in rats revealed respiratory distress and weight loss at high concentrations, indicating a concentration-dependent toxicity profile . Chronic exposure led to notable changes in hematological parameters and organ weights, particularly affecting the liver and kidneys.

| Parameter | Findings |

|---|---|

| Acute Toxicity (RD50) | 360 mg/m³ (short exposure) |

| Weight Loss | Significant at high concentrations |

| Organ Weights | Increased liver and kidney weights |

| Hematological Changes | Elevated red blood cell counts |

Case Study 1: Analgesic Potential

A study conducted on the analgesic effects of 4-CBA involved administering varying doses to rodents subjected to pain stimuli. Results indicated a dose-dependent reduction in pain scores, comparable to standard analgesics used in clinical settings .

Case Study 2: Neuroprotective Mechanism

In vitro studies using neuronal cell lines exposed to oxidative stress demonstrated that treatment with 4-CBA significantly reduced cell death rates. The protective effect was linked to enhanced antioxidant enzyme activity and reduced levels of reactive oxygen species .

Research Findings

Recent research has focused on the extraction and quantification of bioactive compounds from natural sources containing 4-CBA. Liquid chromatography-mass spectrometry (LC-MS) techniques have been employed to analyze the compound's presence in various biological matrices, affirming its significance in traditional medicine practices .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Chlorobutyric acid that influence its reactivity in organic synthesis?

The chlorine substituent at the γ-position imparts strong electron-withdrawing effects, lowering the pKa to 4.52 compared to unsubstituted butyric acid (pKa 4.85). This enhances acidity, making it more reactive in nucleophilic substitutions or esterification. The compound’s solubility in polar solvents (e.g., ethanol, water) and melting point (~15–20°C) are critical for reaction design. For comparative analysis, refer to pKa data of structurally related acids (e.g., 2-Chlorobutyric acid, pKa 2.86) .

Q. What are the standard synthetic routes for this compound, and how are intermediates purified?

A common method involves free radical chlorination of butyric acid using sulfuryl chloride (SO₂Cl₂) in the presence of peroxides. Post-reaction, isomers (e.g., 2- or 3-Chlorobutyric acid) are separated via fractional distillation under reduced pressure (e.g., 80–100°C at 15 mmHg). Purity is validated by NMR (δ ~2.5 ppm for CH₂Cl) and titration .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid prolonged exposure to light or moisture, as hydrolysis can generate HCl and γ-butyrolactone. Safety protocols mandate fume hood use and PPE (gloves, goggles) due to corrosive and irritant properties .

Advanced Research Questions

Q. How can isomerization or byproduct formation during synthesis be minimized?

Optimize reaction conditions:

- Use UV light or AIBN (azobisisobutyronitrile) to initiate radical chlorination selectively at the γ-position.

- Monitor reaction progress via GC-MS to detect early-stage byproducts (e.g., 3-Chlorobutyric acid).

- Adjust stoichiometry (SO₂Cl₂:butyric acid ratio ≥1.2:1) to favor complete conversion .

Q. What advanced analytical techniques resolve contradictions in reported pKa values?

Discrepancies may arise from solvent polarity or temperature variations. Use potentiometric titration in anhydrous ethanol (0.1M HClO₄) for precise measurements. Cross-validate with computational methods (e.g., DFT calculations for solvation effects) .

Q. How can isotopic labeling (e.g., ¹⁴C) of this compound enhance metabolic studies?

Synthesize [1-¹⁴C]-4-Chlorobutyric acid via carboxyl-group labeling using NaH¹⁴CO₃. Purify via ion-exchange chromatography and confirm radiochemical purity (>98%) by scintillation counting . This enables tracking of metabolic pathways in vivo (e.g., lactone formation) .

Q. Methodological Challenges and Solutions

Note on Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental rigor:

- Report full synthetic protocols, including solvent grades and reaction times.

- Deposit spectral data in supplementary materials (e.g., NOESY for stereochemical confirmation) .

Eigenschaften

IUPAC Name |

4-chlorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLKGJHGWCVSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060828 | |

| Record name | 4-Chlorobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-00-9 | |

| Record name | 4-Chlorobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chlorobutyric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW74RY75G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.